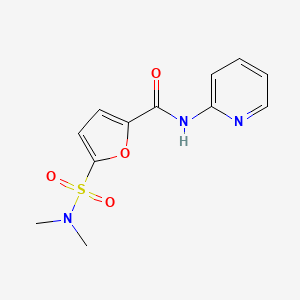

5-(N,N-dimethylsulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide

Description

5-(N,N-Dimethylsulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a dimethylsulfamoyl group at the 5-position of the furan ring and a pyridin-2-yl substituent on the carboxamide nitrogen.

Properties

IUPAC Name |

5-(dimethylsulfamoyl)-N-pyridin-2-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-15(2)20(17,18)11-7-6-9(19-11)12(16)14-10-5-3-4-8-13-10/h3-8H,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVXRVLFPYLELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(N,N-dimethylsulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a furan ring substituted with a pyridine and a dimethylsulfamoyl group, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The N,N-dimethylsulfamoyl group enhances solubility and bioavailability, facilitating its interaction with proteins and enzymes related to tumor growth and inflammatory responses.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compounds structurally similar to this compound. For instance, derivatives containing furan and pyridine moieties have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.75 ± 0.19 | 2D Assay |

| Compound B | HCC827 | 5.13 ± 0.97 | 2D Assay |

| Compound C | NCI-H358 | 4.01 ± 0.95 | 3D Assay |

These findings suggest that the compound could inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Anti-inflammatory Activity

In addition to its antitumor properties, compounds similar to this sulfonamide derivative have been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) has been noted in several studies:

- Study Findings : Compounds were shown to significantly reduce IL-1β release in vitro.

- Mechanism : This activity is thought to involve the modulation of signaling pathways associated with MAPK and NF-kB, leading to decreased inflammation.

Case Studies

- Antitumor Efficacy in Lung Cancer : In a study evaluating a series of furan derivatives, it was found that certain compounds exhibited potent antitumor activity against lung cancer cell lines (A549, HCC827, NCI-H358). The compound's structure was optimized to enhance its cytotoxicity while minimizing effects on normal fibroblast cells (MRC-5) .

- Inflammation Model : In an experimental model of inflammation, the administration of related compounds resulted in a marked reduction in inflammatory markers, suggesting potential therapeutic applications for conditions characterized by excessive inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-(N,N-dimethylsulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide, we analyze structurally analogous furan-2-carboxamide derivatives from the provided evidence. Key parameters include substituent effects , synthetic yields , physical properties , and biological activities .

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Bioactivity: The 5-nitro group in derivatives (e.g., 2A, 2J) correlates with diuretic and urea transport inhibitory activity, likely due to electron-withdrawing effects enhancing binding to transporters. The pyridin-2-yl substituent in the target compound differentiates it from analogs with phenyl or heterocyclic amines (e.g., thiazole in 2J). Pyridine’s basic nitrogen could improve solubility or mimic adenine in kinase-binding pockets .

Synthetic Accessibility: Nitro-substituted furan-2-carboxamides () are synthesized via straightforward routes with yields of 62–80%, whereas thiourea-linked analogs () achieve higher yields (70–89%) due to optimized coupling steps .

Physical Properties: Melting points for nitro derivatives (e.g., 2J: 265–268°C) suggest high crystallinity, while the target compound’s melting point is unreported.

Biological Applications: Diuretics: compounds target urea transporters, with 2A and 2J showing promise in preclinical models . Insecticides: Thiourea derivatives () disrupt insect growth via chitin synthesis inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.